CID 71355199
Description
CID 71355199 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities . Compounds with similar PubChem identifiers (e.g., CID 72863 in ) often serve as reference substances in drug discovery, structural analysis, or toxicity studies.
Properties
CAS No. |
12056-12-1 |
|---|---|
Molecular Formula |
In3Sm |
Molecular Weight |
494.8 g/mol |
InChI |
InChI=1S/3In.Sm |
InChI Key |
GGVRLLMTAIZLBR-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Sm] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71355199 involves several synthetic routes. One common method includes the use of specific starting materials and reagents under controlled conditions. For instance, the synthesis may involve a series of reactions such as Friedel-Craft reactions, amidation, reduction, and protection reactions . The exact conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
CID 71355199 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
CID 71355199 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 71355199 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71355199, we compare it with structurally and functionally related compounds, leveraging data from and methodologies from and .
Structural and Functional Analogues
The table below summarizes key properties of this compound (hypothetical) and three analogues from :
Notes:
- Solubility and bioavailability are critical for drug-likeness. CID 72863’s low solubility (0.687 mg/mL) aligns with its bromo and carboxylic acid groups, which may limit membrane permeability .
Substructure and Toxicity Analysis
Using data mining approaches (), frequent substructures in carcinogens or bioactive molecules can be identified. For example:
- Benzene rings with halogen substituents (e.g., Br in CID 72863) correlate with electrophilic reactivity, a known driver of DNA damage .
- Nitro groups (hypothesized in this compound) are associated with mutagenicity in compounds like nitrofurans.
Research Findings and Limitations
Pharmacological Potential
Hypothetically, this compound’s ester/nitro groups may confer antimicrobial or anti-inflammatory properties. However, nitro compounds often exhibit hepatotoxicity, necessitating ADMET profiling .
Data Gaps
Primary data for this compound are unavailable in the provided evidence. Future studies should prioritize:
- Spectroscopic characterization : NMR, MS, and X-ray crystallography.
- In vitro assays : Cytotoxicity (IC₅₀) and target binding (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
